Product packaging for 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid(Cat. No.:CAS No. 887405-28-9)

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Cat. No.: B1384831
CAS No.: 887405-28-9
M. Wt: 190.2 g/mol
InChI Key: WUAVUQJOFIIVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Imidazopyridine-Based Compounds

Imidazopyridine derivatives constitute a fundamental class of nitrogen-containing fused bicyclic heterocycles that occupy a central position in contemporary organic chemistry and pharmaceutical research. These compounds are characterized by the fusion of an imidazole ring with a pyridine moiety, creating a privileged scaffold that exhibits remarkable structural diversity and biological significance. The imidazopyridine framework is recognized as a "drug prejudice" scaffold due to its extensive applications in medicinal chemistry, where it serves as a core structure for numerous therapeutic agents. This bicyclic system demonstrates exceptional versatility, with different regioisomers exhibiting distinct properties and applications across various scientific disciplines.

The structural diversity within the imidazopyridine family encompasses several key regioisomers, each presenting unique characteristics and applications. Imidazo[1,2-a]pyridines represent the most extensively studied subfamily, finding primary applications in pharmacology and imaging as modulators of the central nervous system and as biologically active cores for commercial drug development. Meanwhile, imidazo[1,5-a]pyridines are predominantly investigated for their emissive properties, serving as fluorophores or chelating ligands for metallic ions in sensor development. The imidazo[4,5-b]pyridines demonstrate excellence in emissive applications for organic light-emitting diodes and sensor technologies, while imidazo[4,5-c]pyridines exhibit bioisosteric resemblance to the purine nucleus, facilitating interactions with macromolecules such as deoxyribonucleic acid, ribonucleic acid, and specific proteins.

The pharmacological significance of imidazopyridine-based compounds extends across a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, antifungal, antitumor, antiulcer, anti-inflammatory, and antiapoptotic properties. These heterocycles demonstrate remarkable potential in addressing bacterial infections and antibiotic resistance, representing an ever-growing concern in contemporary medicine. The structural characteristics of imidazopyridines enable diverse pharmacological profiles that surpass those of individual imidazole and pyridine moieties, establishing their importance as multitargeted scaffolds in drug discovery and development.

Significance of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid in Heterocyclic Chemistry

This compound occupies a distinctive position within the broader imidazopyridine family due to its unique structural features and synthetic accessibility. This compound represents a specific example of functionalized imidazo[1,2-a]pyridines bearing a carboxylic acid functionality, which significantly enhances its versatility as a synthetic intermediate and potential pharmacophore. The presence of the propanoic acid side chain at the 2-position of the imidazo[1,2-a]pyridine core introduces additional functionalization possibilities and potential for further chemical modification.

The molecular architecture of this compound enables multiple synthetic pathways for derivative formation and library construction. The carboxylic acid functionality serves as a versatile handle for amide formation, esterification, and other coupling reactions, making this compound particularly valuable in medicinal chemistry applications. Research has demonstrated the utility of imidazo[1,2-a]pyridine-2-carboxylic acids and their derivatives in continuous flow synthesis methodologies, highlighting their importance in modern synthetic chemistry.

The compound's structural characteristics also contribute to its potential biological activity profiles. The combination of the imidazo[1,2-a]pyridine core with the propanoic acid side chain creates a molecular framework that may interact with various biological targets through multiple binding modes. This structural diversity positions this compound as a valuable scaffold for structure-activity relationship studies and drug design initiatives.

Furthermore, the availability of this compound in hydrated form demonstrates its stability and handling characteristics, which are crucial factors for practical synthetic applications. The compound's molecular weight of 190.20 grams per mole and its compatibility with various synthetic conditions make it an attractive building block for complex molecule synthesis and library development.

Historical Context and Evolution of Research

The development of imidazopyridine chemistry has evolved significantly over the past several decades, with substantial contributions from various research groups worldwide. The foundational work in this field established the basic synthetic methodologies for constructing these heterocyclic frameworks, while subsequent investigations have focused on expanding their structural diversity and exploring their biological applications. The recognition of imidazopyridines as privileged scaffolds in drug discovery has driven continuous innovation in synthetic methodology and biological evaluation.

Early research in imidazopyridine synthesis focused primarily on condensation reactions between aminopyridines and various electrophilic partners. These initial methodologies, while effective, often required harsh reaction conditions and lengthy reaction times. The evolution of synthetic chemistry has led to the development of more efficient and environmentally friendly approaches, including multicomponent reactions, oxidative coupling strategies, and continuous flow methodologies.

The specific development of carboxylic acid-functionalized imidazopyridines, including compounds such as this compound, has been driven by the recognition of their potential as pharmaceutical intermediates and bioactive compounds. Research efforts have focused on developing efficient synthetic routes that enable rapid access to diverse libraries of these compounds for biological screening. The introduction of continuous flow synthesis methods has represented a significant advancement in this field, enabling the direct preparation of imidazo[1,2-a]pyridine-2-carboxylic acids from readily available starting materials.

The pharmaceutical significance of imidazopyridine derivatives has been demonstrated through the successful development of numerous marketed drugs containing these scaffolds. Compounds such as zolpidem, alpidem, olprinone, zolimidine, necopidem, and saripidem have established the clinical relevance of this chemical class. These successes have motivated continued research into novel imidazopyridine derivatives and their potential therapeutic applications.

Recent decades have witnessed significant advances in understanding the structure-activity relationships of imidazopyridine compounds, leading to more rational approaches to drug design and development. The integration of computational chemistry, high-throughput synthesis, and automated screening has accelerated the pace of discovery in this field. These technological advances have enabled researchers to more efficiently explore the chemical space surrounding compounds such as this compound and identify promising derivatives for further development.

Scope and Aims of the Present Academic Inquiry

The present academic investigation focuses specifically on the comprehensive characterization and analysis of this compound as a representative member of the functionalized imidazopyridine family. This inquiry aims to provide a detailed examination of the compound's structural features, synthetic accessibility, and chemical significance within the broader context of heterocyclic chemistry. The investigation seeks to establish a comprehensive understanding of this compound's properties and potential applications based on available research data and comparative analysis with related structures.

A primary objective of this study involves the systematic analysis of the structural characteristics that distinguish this compound from other imidazopyridine derivatives. This analysis encompasses examination of its molecular architecture, physicochemical properties, and structural relationships with both simpler and more complex members of the imidazopyridine family. The investigation aims to identify the specific features that contribute to the compound's unique properties and potential applications.

The synthetic accessibility and methodological approaches for preparing this compound constitute another critical focus of this inquiry. This examination includes analysis of potential synthetic routes, reaction conditions, and optimization strategies that have been developed for related compounds. The investigation seeks to identify the most efficient and practical approaches for accessing this compound and its derivatives, considering factors such as yield, selectivity, and scalability.

An additional aim involves the comprehensive survey of the compound's chemical reactivity and potential for further functionalization. This analysis examines the various synthetic transformations that can be applied to the carboxylic acid functionality and the imidazopyridine core, providing insights into the compound's versatility as a synthetic intermediate. The investigation seeks to identify opportunities for structural modification and derivative formation that could enhance the compound's utility in various applications.

The present inquiry also aims to position this compound within the broader landscape of heterocyclic chemistry and pharmaceutical research. This positioning involves comparative analysis with structurally related compounds, examination of trends in imidazopyridine research, and identification of potential future directions for investigation. The study seeks to provide a foundation for understanding the compound's significance and potential impact on future research endeavors in this field.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1384831 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid CAS No. 887405-28-9

Properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAVUQJOFIIVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650838
Record name 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887405-28-9
Record name 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Overview

Domino A3-Coupling Reaction (Copper-Catalyzed)

Overview

An environmentally sustainable and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives, including propanoic acid analogs, involves a domino A3-coupling reaction. This method uses copper catalysis and mild conditions.

Procedure

  • Reactants: 2-aminopyridines, aromatic aldehydes, and alkynes (e.g., ethyl propiolate).
  • Catalyst: CuSO4·5H2O with sodium ascorbate as a reducing agent.
  • Conditions: Stirring at 50 °C for 6–16 hours.
  • Work-up: Extraction with ethyl acetate, drying, and purification by column chromatography.

Research Findings

  • The reaction proceeds via copper acetylide formation followed by cycloisomerization and 1,3-hydride shift.
  • Substituents on aldehydes and aminopyridines have minimal effect on yields.
  • Yields range from moderate to good.
  • The method is scalable to gram quantities without loss of efficiency.
  • This method has a lower environmental impact (lower E-factor) compared to other synthesis routes.

Data Summary

Parameter Details
Reaction Type Domino A3-coupling
Catalyst CuSO4·5H2O, sodium ascorbate
Temperature 50 °C
Reaction Time 6–16 hours
Yield Moderate to good (up to ~87%)
Scalability Gram-scale synthesis demonstrated
Environmental Impact Lower E-factor compared to conventional methods
Reference

Three-Component Aza-Friedel–Crafts Alkylation

Overview

This method enables C3-alkylation of imidazo[1,2-a]pyridines, which can be adapted to prepare 3-imidazo[1,2-a]pyridin-2-ylpropanoic acid derivatives. It uses a Lewis acid catalyst under mild, open-air conditions.

Procedure

  • Reactants: Imidazo[1,2-a]pyridines, aldehydes, and amines.
  • Catalyst: Lewis acid (e.g., scandium triflate).
  • Conditions: Normal air atmosphere, no inert gas or special anhydrous conditions required.
  • Reaction proceeds via aza-Friedel–Crafts alkylation.

Research Findings

  • The method offers excellent functional group tolerance and high atomic economy.
  • Moderate to good yields are obtained.
  • The protocol is simple and scalable to gram-level reactions.
  • This approach is oxidant-free and avoids harsh conditions.

Data Summary

Parameter Details
Reaction Type Three-component aza-Friedel–Crafts alkylation
Catalyst Lewis acid (e.g., Sc(OTf)3)
Atmosphere Air (no inert atmosphere needed)
Yield Moderate to good
Scalability Gram-scale feasible
Advantages Simple, oxidant-free, broad substrate scope
Reference

Synthesis via N,N-Dialkylglyoxylamide Adduct and Phosphorus Tribromide Reduction

Overview

This patented process focuses on the preparation of imidazo[1,2-a]pyridine-3-acetamides, closely related to propanoic acid derivatives, through a two-step reaction involving the formation of a glyoxylamide adduct followed by reduction.

Procedure

  • Step 1: React imidazo[1,2-a]pyridine derivative with hemi-hydrate of N,N-dimethylglyoxylamide in an inert solvent (e.g., toluene or methyl isobutyl ketone) with azeotropic removal of water.
  • Step 2: Reduce the adduct with phosphorus tribromide to form a filterable solid.
  • Hydrolysis of the solid yields the desired acetamide derivative.

Research Findings

  • This method overcomes limitations of previous multi-step syntheses by offering higher yields and simpler purification.
  • Avoids hazardous reagents like sodium borohydride in acidic media.
  • The process is suitable for commercial scale synthesis.
  • Yields are reported as good, with high purity of products.

Data Summary

Parameter Details
Reaction Type Adduct formation and phosphorus tribromide reduction
Solvents Toluene, methyl isobutyl ketone (MIBK)
Key Reagents N,N-dimethylglyoxylamide hemi-hydrate, PBr3
Yield Good (specific values not disclosed)
Advantages High yield, simpler purification, safer than older methods
Reference

Comparative Table of Preparation Methods

Method Reaction Type Key Reagents Conditions Yield Range Scalability Advantages
Three-Component Michael-Type Reaction Michael addition Imidazo[1,2-a]pyridine, aldehydes, Michael acceptors Mild heating Moderate to good Parallel synthesis Versatile, high-throughput
Domino A3-Coupling (Copper Catalyzed) Domino A3-coupling 2-Aminopyridine, aldehydes, alkynes, CuSO4 50 °C, 6–16 h Moderate to good Gram scale Environmentally friendly, mild conditions
Three-Component Aza-Friedel–Crafts Aza-Friedel–Crafts alkylation Imidazo[1,2-a]pyridines, aldehydes, amines, Lewis acid Air atmosphere Moderate to good Gram scale Simple, oxidant-free, broad substrate scope
Glyoxylamide Adduct and PBr3 Reduction Adduct formation + reduction Imidazo[1,2-a]pyridine, N,N-dimethylglyoxylamide, PBr3 Inert solvent, azeotropic water removal Good Commercial scale High yield, safer, simpler purification

Chemical Reactions Analysis

Types of Reactions: 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Inhibition of Protein Geranylgeranylation

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid has been identified as a potential inhibitor of Rab geranylgeranyl transferase (RGGT), an enzyme crucial for the prenylation of proteins involved in cell signaling pathways. This inhibition can disrupt cellular processes associated with cancer and other proliferative disorders. Studies indicate that derivatives of this compound exhibit significant activity against RGGT, particularly influenced by substituents at the C6 position of the imidazo ring .

Antimicrobial Activity

Research has shown that imidazo[1,2-a]pyridine derivatives possess a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Compounds similar to this compound have demonstrated effectiveness against multidrug-resistant strains of bacteria and fungi . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance antimicrobial efficacy.

Anticancer Potential

The compound has also been explored for its anticancer properties. Several studies have proposed that imidazo[1,2-a]pyridine derivatives can be developed into anti-cancer drugs due to their ability to inhibit key enzymes involved in tumor growth and metastasis. For instance, certain analogs have shown cytotoxic activity against human cancer cell lines such as HeLa cells .

Use in Neurological Disorders

Some derivatives of this compound are being investigated for their potential use in treating neurological disorders such as Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of neuroinflammation through inhibition of specific signaling pathways influenced by protein prenylation.

Case Study 1: Inhibition of RGGT

In a study evaluating the inhibitory effects on RGGT, several phosphonocarboxylate derivatives derived from this compound were synthesized and tested. The results indicated that specific modifications at the C6 position significantly enhanced inhibitory potency against RGGT in HeLa cells, suggesting a promising avenue for developing targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested for antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, some compounds exhibited potent antimicrobial activity comparable to established antibiotics, highlighting their potential as new therapeutic agents in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic Acid

  • Molecular Formula : C₉H₉N₃O₂
  • Key Differences : Replaces the pyridine ring with pyrimidine, altering electronic properties and binding affinity.
  • Implications : The additional nitrogen in pyrimidine may enhance interactions with biological targets but reduce lipophilicity compared to the pyridine-based parent compound. This derivative’s molecular weight (191.19 g/mol) and density (1.41 g/cm³) differ slightly from the target compound .

Methyl 3-Imidazo[1,2-a]pyridin-2-ylpropanoate Hydrobromide

  • Molecular Formula : C₁₁H₁₃BrN₂O₂ (estimated)
  • Implications : Ester derivatives are often prodrugs, requiring hydrolysis in vivo to release the active acid form. This modification impacts metabolic stability .

3-Imidazo[1,2-a]pyridin-3-yl-1-Arylpropenone Derivatives

  • Structural Features: Replace the propanoic acid with an arylpropenone group.
  • Biological Activity : Demonstrated potent antifungal activity against Candida albicans, with compound 10i showing a MIC of 41.98 µmol/L .
  • Implications: The α,β-unsaturated ketone moiety introduces electrophilicity, enabling covalent interactions with biological targets, unlike the non-reactive carboxylic acid in the parent compound.

GSK-3 Inhibitors with Pyrrole-dione Moieties

  • Example: Substituted 3-imidazo[1,2-a]pyridin-3-yl-4-(diazepinoindol-yl)pyrrole-2,5-diones.
  • Key Differences: The 3-yl substitution (vs. 2-yl) and pyrrole-dione extension enable selective inhibition of glycogen synthase kinase-3 (GSK-3), with IC₅₀ values in the nanomolar range .
  • Implications: Substitution position critically affects target engagement, highlighting the 2-yl propanoic acid’s distinct pharmacological profile.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications References
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid C₁₀H₁₀N₂O₂ 190.199 2-yl propanoic acid Medicinal chemistry scaffold
3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid C₉H₉N₃O₂ 191.190 Pyrimidine ring Unknown (structural analog)
Methyl ester derivative C₁₁H₁₂N₂O₂ 204.23 (free base) Esterified carboxylic acid Prodrug potential
3-Imidazo[1,2-a]pyridin-3-yl-1-arylpropenone Variable ~300–350 Arylpropenone group Antifungal (MIC: 41.98 µmol/L for 10i )
GSK-3 inhibitors (pyrrole-dione derivatives) C₂₀H₁₈N₄O₃ ~362.39 3-yl substitution, pyrrole-dione GSK-3 inhibition (IC₅₀ < 100 nM)

Key Research Findings

  • Synthetic Accessibility : Solvent-free, multicomponent reactions (e.g., Adib’s method) enable efficient synthesis of imidazo[1,2-a]pyridine derivatives, though the target compound’s specific route is less documented .
  • Bioactivity: The propanoic acid group’s polarity may limit membrane permeability but offers opportunities for salt formation to improve solubility . In contrast, arylpropenone derivatives leverage electrophilic ketones for antifungal action .
  • Structural Sensitivity : Substitution at the 2-yl vs. 3-yl position dramatically alters biological target specificity, as seen in GSK-3 inhibitors .

Biological Activity

3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid is a notable compound in medicinal chemistry due to its unique structure and significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic imidazo[1,2-a]pyridine structure fused with a propanoic acid moiety. Its molecular formula is C11_{11}H12_{12}N2_{2}O2_{2}, which contributes to its acidic and basic properties due to the carboxylic acid group and nitrogen atoms within the ring structure. This compound serves as a scaffold for developing various derivatives with enhanced biological activities.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Inhibition of Protein Geranylgeranylation : The compound has been identified as an inhibitor of Rab geranylgeranyl transferase (RGGT), an enzyme critical for the prenylation of proteins involved in cellular signaling pathways. This inhibition can disrupt processes essential for cell proliferation and survival, making it a candidate for cancer treatment .
  • Cytotoxicity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, in HeLa cells, certain analogs displayed half-maximal inhibitory concentration (IC50_{50}) values below 150 μM, indicating potent anti-cancer properties .

The primary mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. It can inhibit enzyme activity by occupying active sites or allosteric sites on RGGT, thereby preventing substrate binding or catalysis. This modulation of signaling pathways is crucial for its role in anticancer activity and potentially other therapeutic areas .

Comparative Analysis with Related Compounds

To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
3-Pyridin-2-ylpropanoic acidContains a pyridine instead of imidazoleLacks nitrogen in the bicyclic structure
3-(Imidazo[1,2-a]pyridin-6-yl)propanoic acidSubstituted at C6 positionPotentially different biological activity due to substitution
3-(Imidazo[1,2-a]pyridin-4-yl)propanoic acidDifferent substitution patternMay exhibit distinct pharmacological profiles

This table highlights how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Cytotoxicity Assays : In one study, various phosphonopropionates derived from imidazo[1,2-a]pyridine were synthesized and tested for their ability to inhibit RGGT. The most active compounds disrupted Rab11A prenylation in HeLa cells .
  • Structure-Activity Relationship (SAR) : A comprehensive review analyzed multiple imidazo[1,2-a]pyridine derivatives and their pharmacological activities. The findings indicated that modifications at the C6 position significantly influenced bioactivity against various targets .
  • Molecular Docking Studies : Recent research employed molecular docking techniques to predict how these compounds interact with biological targets at the molecular level. This approach aids in understanding their potential therapeutic mechanisms .

Q & A

Q. What are the common synthetic strategies for preparing 3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid derivatives?

Methodological Answer: The synthesis of imidazopyridine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., carbonyl-containing reagents) . Advanced methods include multicomponent reactions (MCRs) and oxidative coupling , which allow regioselective introduction of substituents at the 2- and 3-positions . For example, cyclocondensation with arylidenemalononitriles under controlled pH and temperature can yield high-purity products. Reaction optimization often employs statistical design of experiments (DoE) to minimize trial-and-error approaches .

Q. What characterization techniques are critical for verifying the structure of synthesized imidazopyridine derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns.
  • X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs .
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • Infrared (IR) spectroscopy to identify functional groups like carboxylic acids (C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can DFT studies enhance the understanding of imidazopyridine derivatives' electronic properties and reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations are used to model molecular geometries, frontier molecular orbitals (HOMO/LUMO), and charge distribution. For example, DFT analysis of bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] revealed intramolecular charge transfer mechanisms, explaining their optical properties . These studies guide the design of derivatives with tailored electronic profiles for applications in catalysis or photopharmacology. Software like Gaussian or ORCA, combined with basis sets (e.g., B3LYP/6-311+G(d,p)), are standard tools .

Q. How can researchers resolve contradictions in reported biological activities of imidazopyridine derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or structural heterogeneity (e.g., substituent effects). A systematic approach includes:

  • Meta-analysis of published IC₅₀ values and selectivity indices.
  • Structure-Activity Relationship (SAR) studies to isolate critical functional groups (e.g., the 3-propanoic acid moiety's role in binding affinity) .
  • Dose-response validation under standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .

Q. What strategies optimize reaction conditions for imidazopyridine synthesis when catalyst performance is inconsistent?

Methodological Answer: Catalyst variability (e.g., iodine vs. N-iodosuccinimide in oxidative coupling) can be addressed via:

  • Screening reaction parameters (temperature, solvent polarity, oxidant type) using a Taguchi orthogonal array to identify dominant factors .
  • In situ monitoring (e.g., Raman spectroscopy) to detect intermediate formation and adjust conditions dynamically.
  • Green chemistry principles , such as substituting TBHP with O₂, to improve sustainability without compromising yield .

Q. How can computational and experimental methods be integrated to design novel imidazopyridine-based therapeutics?

Methodological Answer: Hybrid workflows combine:

  • Virtual screening (molecular docking with targets like kinase domains) to prioritize candidates.
  • Reaction path prediction using quantum mechanics (e.g., SCINE) to identify feasible synthetic routes .
  • High-throughput experimentation (HTE) to validate computational predictions rapidly. For example, ICReDD’s platform integrates AI-driven reaction discovery with robotic synthesis .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR shifts) for imidazopyridine derivatives be interpreted?

Methodological Answer: Discrepancies may stem from solvent effects , tautomerism , or crystal packing variations . Steps for resolution:

  • Compare data acquired in identical solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
  • Refer to solid-state NMR or crystallographic data when solution-state spectra are ambiguous .

Q. Why do similar imidazopyridine syntheses report divergent yields, and how can this be mitigated?

Methodological Answer: Yield variability often results from impurity profiles or kinetic vs. thermodynamic control . Mitigation strategies:

  • Purification optimization (e.g., gradient chromatography vs. recrystallization).
  • Kinetic studies (e.g., Eyring analysis) to identify rate-limiting steps.
  • Scale-down experiments (microfluidics) to probe reproducibility at smaller scales .

Methodological Tables

Table 1. Example Catalyst Screening for Imidazopyridine Oxidative Coupling

CatalystOxidantSolventYield (%)
I₂TBHP1,4-Dioxane74
NISTBHP1,4-DioxaneTrace
TBAITBHP1,4-Dioxane37

Key Insight: Iodine (I₂) outperforms N-halide catalysts due to its dual role as catalyst and mild oxidant.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid
Reactant of Route 2
3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.